1-(furan-2-ylmethyl)-5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]pyrrolidine-3-carboxamide
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Overview
Description
1-(Furan-2-ylmethyl)-5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]pyrrolidine-3-carboxamide is a complex organic compound that features a furan ring, a pyrrolidine ring, and a triazolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylmethyl)-5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]pyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the alkylation of furan with a suitable alkyl halide under basic conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Triazolopyridine Moiety: This step involves the formation of the triazolopyridine ring system, which can be achieved through a cyclization reaction of a suitable precursor.
Coupling Reactions: The final step involves coupling the furan-2-ylmethyl intermediate with the pyrrolidine and triazolopyridine moieties under appropriate conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-ylmethyl)-5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The triazolopyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted triazolopyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure makes it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, 1-(furan-2-ylmethyl)-5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]pyrrolidine-3-carboxamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]pyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring and triazolopyridine moiety can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. This binding can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-ylmethyl)-5-oxo-N-[5-(pyridin-3-yl)pentyl]pyrrolidine-3-carboxamide: Lacks the triazole ring, which may affect its binding properties and biological activity.
1-(Furan-2-ylmethyl)-5-oxo-N-[5-(triazol-3-yl)pentyl]pyrrolidine-3-carboxamide: Contains a different triazole isomer, which may influence its chemical reactivity and biological interactions.
Uniqueness
1-(Furan-2-ylmethyl)-5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]pyrrolidine-3-carboxamide is unique due to the presence of the [1,2,4]triazolo[4,3-a]pyridine ring system, which can confer distinct binding properties and biological activities compared to other similar compounds. This uniqueness makes it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H25N5O3 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H25N5O3/c27-20-13-16(14-25(20)15-17-7-6-12-29-17)21(28)22-10-4-1-2-8-18-23-24-19-9-3-5-11-26(18)19/h3,5-7,9,11-12,16H,1-2,4,8,10,13-15H2,(H,22,28) |
InChI Key |
AGKSUTSDAOVPCL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CO2)C(=O)NCCCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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